molecular formula C41H49Cl4N8+ B1671397 5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride CAS No. 61926-22-5

5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride

Cat. No. B1671397
CAS RN: 61926-22-5
M. Wt: 795.7 g/mol
InChI Key: ZKAJUKABUUJRLB-UHFFFAOYSA-N
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Description

5,5’-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride, also known as Ethidium Homodimer, is a chemical compound with the molecular formula C44H50Cl6N10 . It is used as a staining dye for ssDNA, dsDNA, RNA, oligonucleotides, and triplex DNA . It does not cross intact cell membranes and can be used to test cell viability . It is also a reagent for the fluorimetric detection of nucleic acids .


Molecular Structure Analysis

The molecular structure of this compound consists of 44 carbon atoms, 50 hydrogen atoms, 6 chlorine atoms, and 10 nitrogen atoms . The average mass is 856.755 Da .


Physical And Chemical Properties Analysis

This compound appears as a red powder . It is soluble in DMF and has a melting point of ≥250 °C (lit.) . Its maximum absorption wavelength (λmax) is 528 nm .

Scientific Research Applications

Polymerization Catalysts

Bis(imino)pyridine iron complexes and related compounds have been extensively studied for their role in the polymerization of ethylene and other olefins. These complexes serve as catalysts, enabling the polymerization process under various conditions and significantly affecting the properties of the resulting polymers. For instance, complexes bearing ether and thioether backbone substituents have shown varied activities in ethylene polymerization, with certain derivatives achieving activities comparable to the most active systems reported to date (Smit et al., 2004). Furthermore, the introduction of bulky phenoxides or thioether derivatives into bis(imino)pyridine iron complexes has been shown to afford high polymerization activities, producing linear polyethylene with varying molecular weights and properties (Esteruelas et al., 2003).

Optical and Electronic Materials

Compounds with bis(imino) structures have also found applications in the synthesis of organic polymeric materials with notable linear and nonlinear optical (NLO) properties. These materials, incorporating bis(imino) functionalities along with silicon moieties, have demonstrated significant potential in optical applications due to their enhanced NLO coefficients, thermal stabilities, and poling efficiencies (So et al., 2003).

Nanomaterials and Catalysis

Bis(imino) compounds have been explored for their utility in synthesizing nanosized materials and as components of catalytic systems. For example, chiral bis(imino)nickel complexes have been used to synthesize dendritic polyethylene, which could serve as nano-targeted drug carriers after modification with water-soluble oligo(ethylene glycol) (Yuan et al., 2013). This highlights the versatility of bis(imino) compounds in creating materials with potential biomedical applications.

Safety And Hazards

This compound is classified as hazardous, with the main hazards being Xi and C . It has a risk phrase of 36/37/38-40-34-14 and a safety phrase of 26-36-23-45-36/37/39 . It is classified as a 6.1 (b) hazardous substance by the United Nations .

Future Directions

The future directions for this compound are not specified in the search results. Given its use in biochemistry, future research may involve further exploration of its interactions with various types of nucleic acids and its potential applications in biological research and medical diagnostics .

properties

CAS RN

61926-22-5

Product Name

5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride

Molecular Formula

C41H49Cl4N8+

Molecular Weight

795.7 g/mol

IUPAC Name

[8-amino-5-[3-[2-[3-(3,8-diamino-6-methylphenanthridin-5-ium-5-yl)propylamino]ethylamino]propyl]-6-phenylphenanthridin-5-ium-3-yl]azanium;dichloride;dihydrochloride

InChI

InChI=1S/C41H44N8.4ClH/c1-27-37-23-29(42)9-13-33(37)35-15-11-31(44)25-39(35)48(27)21-5-17-46-19-20-47-18-6-22-49-40-26-32(45)12-16-36(40)34-14-10-30(43)24-38(34)41(49)28-7-3-2-4-8-28;;;;/h2-4,7-16,23-26,44-47H,5-6,17-22,42-43H2,1H3;4*1H/p+1

InChI Key

ZKAJUKABUUJRLB-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C=CC2=C3C=CC(=CC3=[N+]1CCCNCCNCCC[N+]4=C5C=C(C=CC5=C6C=CC(=CC6=C4C7=CC=CC=C7)N)[NH3+])N)N.Cl.Cl.[Cl-].[Cl-]

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=[N+]2CCCNCCNCCC[N+]5=C6C=C(C=CC6=C7C=CC(=CC7=C5C8=CC=CC=C8)N)N)N)N.Cl.Cl.[Cl-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ethidium Homodimer-1;  EthD-1;  EthD 1;  EthD1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride
Reactant of Route 2
5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride
Reactant of Route 3
5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride
Reactant of Route 4
5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride
Reactant of Route 5
5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride
Reactant of Route 6
5,5'-(Ethylenebis(iminotrimethylene))bis(3,8-diamino-6-phenylphenanthridinium) dichloride dihydrochloride

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